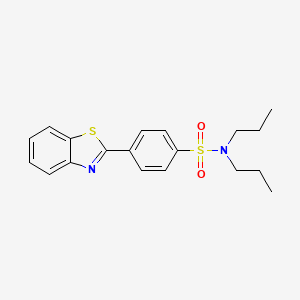

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of sulfonamides. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in various scientific fields. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.

Applications De Recherche Scientifique

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay elucidates antioxidant capacity reaction pathways, involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. These pathways demonstrate the formation of coupling adducts between some antioxidants and ABTS•+, highlighting the specificity and relevance of oxidative degradation products in assessing total antioxidant capacity. Despite potential biases in comparing antioxidants, ABTS-based assays are recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Therapeutic Potential in Chemotherapy

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The simple structure of 2-arylbenzothiazoles has been explored for potential antitumor agents, with some compounds already in clinical use for treating various diseases. The structural simplicity and synthetic accessibility provide a foundation for developing new therapies, emphasizing the increasing importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Inhibition of Carbonic Anhydrase for Diuretic and Therapeutic Effects

The carbonic anhydrase inhibitory action of benzothiazole derivatives, including diuretics like hydrochlorothiazide and furosemide, highlights their role in treating diseases such as obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide carbonic anhydrase inhibitors with other agents shows improved therapeutic activity, suggesting potential drug repositioning effects and the need for novel inhibitors for selective therapeutic applications (Carta & Supuran, 2013).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives exhibit significant antifungal activity and have the potential to enhance the protective immune response through their immunomodulating activity. The most active compounds in vivo are ether derivatives, suggesting that direct antifungal activity combined with the capability to stimulate the immune response could lead to significant increases in in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Environmental Presence and Human Health Risks

The widespread use of sulfonamides, including benzothiazole derivatives, in healthcare and veterinary medicine has led to their presence in the environment, potentially impacting human health. The environmental persistence of these compounds, derived mainly from agricultural activities, necessitates further research to understand their long-term effects on human health and the biosphere (Baran et al., 2011).

Mécanisme D'action

Target of Action

The compound 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide, also known as Oprea1_094902, primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

Oprea1_094902 interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the function of the enzyme, thereby disrupting the synthesis of arabinogalactan . As a result, the formation of the cell wall of Mycobacterium tuberculosis is hindered, leading to the bacterium’s death .

Biochemical Pathways

The action of Oprea1_094902 affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption in the pathway leads to the death of the bacterium, thereby exhibiting anti-tubercular activity .

Result of Action

The molecular and cellular effects of Oprea1_094902’s action include the inhibition of the DprE1 enzyme and the disruption of the arabinogalactan biosynthesis pathway . These effects lead to the death of Mycobacterium tuberculosis, demonstrating the compound’s anti-tubercular activity .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBXKMTVLFKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2728780.png)

![2-(2,5-dimethylbenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2728786.png)

![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B2728797.png)

![methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2728799.png)